6-Chloro-3-methylimidazo[1,2-b]pyridazin-2-amine is a heterocyclic compound belonging to the imidazo[1,2-b]pyridazine class. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a scaffold for developing bioactive molecules. The structure features a chlorine atom at the 6-position and a methyl group at the 3-position of the imidazo ring, contributing to its unique chemical properties.
This compound is classified under heterocyclic compounds, specifically imidazopyridazines. It is synthesized from commercially available precursors and has been studied for its biological activities, including potential inhibitory effects on various kinases. The synthesis and characterization of this compound have been documented in several scientific publications, highlighting its relevance in drug discovery and development.
The synthesis of 6-chloro-3-methylimidazo[1,2-b]pyridazin-2-amine typically involves multi-step reactions starting from 3-amino-6-chloropyridazine. A common synthetic route includes:
For example, one reported method involves using 1,3-dichloroacetone and sodium benzenesulfinate in a series of reactions that yield intermediates leading to the target compound .
The molecular formula for 6-chloro-3-methylimidazo[1,2-b]pyridazin-2-amine is with a molecular weight of approximately 183.6 g/mol. The structure consists of:
The chemical structure can be represented using SMILES notation as ClC1=NN=C(N)C(=N)C=C1 .
The reactivity of 6-chloro-3-methylimidazo[1,2-b]pyridazin-2-amine can be explored through various chemical transformations:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives with improved activity profiles.
The physical properties of 6-chloro-3-methylimidazo[1,2-b]pyridazin-2-amine include:
Chemical properties include:
These properties are crucial for determining the handling and storage conditions necessary for laboratory use.
6-Chloro-3-methylimidazo[1,2-b]pyridazin-2-amine has several potential applications in scientific research:
Imidazo-fused heterocycles constitute a structurally diverse and pharmacologically significant class of compounds in medicinal chemistry. Their historical development traces back to the mid-20th century, when the intrinsic bioactivity of heterocyclic systems began to be systematically exploited for therapeutic design. Early examples focused on purine analogues and benzimidazoles, which demonstrated foundational roles in nucleic acid metabolism and enzyme inhibition. The subsequent strategic expansion into bicyclic imidazo cores, such as imidazo[1,2-a]pyridine, marked a critical evolution. This scaffold gained prominence for its versatility in targeting oncological and infectious diseases, exemplified by patented compounds acting as kinase inhibitors (e.g., vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor inhibitors) [4]. These molecules leveraged the core’s capacity for hydrogen bonding and π-stacking interactions within enzymatic binding pockets.
The emergence of imidazo[1,2-b]pyridazine as a distinct scaffold represents a scaffold-hopping approach within this broader chemical lineage. Its divergence from imidazo[1,2-a]pyridine—replacing a carbon atom with nitrogen at the ring fusion—enhances polarity and modifies electronic distribution. This shift proved consequential for drug-likeness parameters. For instance, antikinetoplastid research identified 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine as a potent inhibitor of Trypanosoma brucei brucei (EC~50~ = 0.38 µM), validating the scaffold’s applicability against neglected tropical diseases despite solubility limitations [1]. The synthetic accessibility of this ring system, typically achieved via cyclocondensation reactions between α-haloketones and aminopyridazines, further cemented its utility as a versatile building block in early-stage drug discovery [1] [6].
Table 1: Evolution of Key Imidazo-Fused Heterocycles in Therapeutics
| Scaffold | Key Therapeutic Role | Representative Compound | Biological Target |
|---|---|---|---|
| Benzimidazole | Anthelmintic/Antiviral | Albendazole | Tubulin/GTPase |
| Imidazo[1,2-a]pyridine | Anticancer/Anti-infective | Alpelisb (PI3Kα inhibitor) | Kinases (PI3Kα, VEGFR-2) |
| Imidazo[1,2-b]pyridazine | Antikinetoplastid/Kinase inhibition (emerging) | 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl] derivative | Trypanosoma brucei |
The specific structural features of 6-chloro-3-methylimidazo[1,2-b]pyridazin-2-amine position it as a synthetically tractable and pharmacologically promising candidate within the imidazo[1,2-b]pyridazine class. Its design incorporates three strategic elements:
Table 2: Strategic Modification Sites in 6-Chloro-3-methylimidazo[1,2-b]pyridazin-2-amine
| Position | Chemical Feature | Role in Therapeutic Design | Derivatization Potential |
|---|---|---|---|
| C6 | Chloro | Synthetic handle for C-C/C-N bond formation; electron-withdrawing effect | Nucleophilic substitution with amines, alkoxides, or C-nucleophiles |
| C3 | Methyl | Lipophilicity modulator; metabolic stabilizer | Oxidation to carboxylic acid; functionalization via radical chemistry |
| C2 | Amino | Hydrogen-bonding moiety; precursor for heterocycle formation | Acylation, sulfonylation, reductive amination, cyclocondensation |
The scaffold’s significance is further underscored by structure-activity relationship (SAR) flexibility. Modifications at C6 have generated analogues with enhanced antiprotozoal activity against Trypanosoma brucei, while the 2-amino group provides a vector for appending fragments targeting conserved regions in kinase ATP-binding sites. Computational studies of related imidazo[1,2-a]pyridines demonstrate favorable binding poses with VEGFR-2, supporting the bioisosteric potential of the imidazo[1,2-b]pyridazine core [5]. Although explicit data on the 2-amino derivative remains emergent in public literature, its structural framework aligns with established strategies for optimizing solubility and potency—addressing historical limitations observed in nitro-substituted analogues with poor pharmaceutical profiles [1]. Consequently, this compound serves as a versatile intermediate poised for lead optimization campaigns in oncology and anti-infective research.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2